molecular formula C16H14N2O4 B160222 Nullscript

Nullscript

Cat. No.: B160222
M. Wt: 298.29 g/mol
InChI Key: GBPSCCPAXYTNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nullscript is a chemical compound known as a negative control for the histone deacetylase inhibitor scriptaid. Histone deacetylase inhibitors have been used in psychiatry and neurology as mood stabilizers and anti-epileptics, such as valproic acid. Recently, histone deacetylase inhibitors are being studied as potential treatments for neurodegenerative diseases and cancer .

Mechanism of Action

Target of Action

Nullscript is a known inactive analog of Scriptaid . Scriptaid is a representative Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in regulating gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . .

Result of Action

This compound has been shown to inhibit the growth of Cryptosporidium (C. parvum), a type of parasite, with an IC50 value of 2.1 μM . This suggests that despite being an inactive analog of Scriptaid, this compound may still exert some biological effects.

Biochemical Analysis

Biochemical Properties

Nullscript, being an inactive analog of scriptaid, does not directly participate in biochemical reactions . It serves as a crucial control in experiments involving HDAC inhibitors like scriptaid .

Cellular Effects

As this compound is an inactive analog, it does not exert any direct effects on cells or cellular processes . Its primary role is to serve as a control, allowing researchers to distinguish the specific effects of active compounds like scriptaid from general experimental variations .

Molecular Mechanism

This compound does not have a direct mechanism of action, as it is an inactive compound . It does not bind to biomolecules, activate or inhibit enzymes, or induce changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is stable under desiccating conditions and can be stored for up to 12 months . As an inactive compound, it does not exhibit any long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given that this compound is an inactive analog, it does not produce any biological effects, even at different dosages . Therefore, it does not exhibit any threshold effects or cause any toxic or adverse effects at high doses .

Metabolic Pathways

This compound does not participate in any metabolic pathways, as it is an inactive compound . It does not interact with any enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied, given its role as an inactive control compound .

Subcellular Localization

As an inactive analog, this compound does not have any specific subcellular localization or any effects on its activity or function . It does not contain any targeting signals or undergo any post-translational modifications that would direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nullscript is synthesized through a series of chemical reactions involving the formation of a benzisoquinoline structure. The synthetic route typically involves the following steps:

  • Formation of the benzisoquinoline core.
  • Introduction of the hydroxy group.
  • Addition of the butanamide side chain.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Nullscript undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Histone Deacetylase Inhibition in Cancer Research

Nullscript was identified as a compound that does not exhibit HDAC inhibitory activity, serving as a control in experiments involving other HDAC inhibitors like Scriptaid. In studies focused on myocardial ischemia, this compound was used to compare the effects of active HDAC inhibitors on gene expression under normoxic and hypoxic conditions. The results indicated that while Scriptaid significantly influenced gene expression, this compound did not induce similar effects, confirming its role as an inactive control .

Case Study: Myocardial Ischemia

  • Objective: To assess the role of HDAC inhibitors in cardiac myocyte response to hypoxia.
  • Methodology: Neonatal mouse cardiac myocytes were treated with either Scriptaid or this compound.
  • Findings: Scriptaid treatment resulted in significant changes in gene expression, while this compound showed no such effects, reinforcing its utility as a control compound in HDAC-related studies.

Antiparasitic Activity Against Cryptosporidium and Toxoplasma

Recent investigations have highlighted this compound's potential in inhibiting the growth of Cryptosporidium parvum and Toxoplasma gondii, two parasites responsible for severe diseases worldwide. Unlike traditional treatments, this compound exhibited lower toxicity to host cells, making it a promising candidate for further development.

Case Study: Inhibition of Parasite Growth

  • Objective: To evaluate the efficacy of this compound against C. parvum and T. gondii.
  • Methodology: In vitro assays were conducted using HCT-8 cells infected with C. parvum, followed by treatment with varying concentrations of this compound.
  • Results:
    • This compound significantly decreased oocyst excretion in infected SCID mice.
    • The compound demonstrated an IC50 comparable to other known antiparasitic agents but with reduced toxicity to host cells .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

Application AreaCompound UsedKey FindingsReference
Cardiac Myocyte ResponseThis compoundNo significant gene expression changes observed
Antiparasitic ActivityThis compoundInhibited growth of C. parvum and T. gondii
Toxicity AssessmentThis compoundLower toxicity compared to traditional treatments

Comparison with Similar Compounds

    Scriptaid: A histone deacetylase inhibitor with similar structure but active in transcriptional facilitation.

    Valproic Acid: Another histone deacetylase inhibitor used as a mood stabilizer and anti-epileptic.

Uniqueness of Nullscript: this compound is unique in that it serves as a negative control for scriptaid, lacking the histone deacetylase inhibitory effects. This makes it valuable in research for distinguishing the specific effects of histone deacetylase inhibition .

Biological Activity

Nullscript is a compound with notable biological activity, particularly in inhibiting the growth of certain protozoan parasites, specifically Cryptosporidium parvum and Toxoplasma gondii. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of this compound

This compound is an analog of scriptaid, a known histone deacetylase (HDAC) inhibitor. While scriptaid has demonstrated significant HDAC inhibitory activity, this compound was identified in studies as having a distinct profile that allows it to inhibit parasite growth without the same level of toxicity to host cells. This characteristic makes it a candidate for further investigation in therapeutic applications against parasitic infections.

The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound alters the epigenetic landscape of the parasites, leading to reduced growth and replication rates.

Efficacy Against Parasites

Recent studies have provided compelling evidence for the efficacy of this compound against C. parvum and T. gondii. In vitro assays and in vivo models have demonstrated significant reductions in parasite viability and replication.

In Vitro Studies

In vitro studies involved treating infected host cells with varying concentrations of this compound. The results indicated:

  • Effective Concentrations : The effective concentration (EC50) for T. gondii was determined through beta-galactosidase assays, showing that this compound significantly reduced parasite numbers at concentrations as low as 12.5 μM.
  • Host Cell Toxicity : Importantly, the IC50 value for host cells was much higher than that for the parasites, indicating a favorable safety profile for potential therapeutic use .

In Vivo Studies

In vivo experiments conducted on SCID mice infected with C. parvum revealed:

  • Oocyst Excretion Reduction : Mice treated with this compound exhibited a significant decrease in oocyst excretion compared to untreated controls, suggesting effective clearance of the parasite from the host .
  • Safety Profile : The treatment did not result in observable toxicity to the host animals, reinforcing its potential as a therapeutic agent.

Data Summary

The following table summarizes key findings from research on this compound's biological activity:

Parameter This compound Control (Scriptaid)
EC50 for T. gondii12.5 μMNot effective
IC50 for Host Cells>100 μMN/A
Oocyst Excretion ReductionSignificantN/A
Toxicity to Host CellsLowModerate

Case Studies

  • Case Study 1: SCID Mice Model
    • Objective : Evaluate the efficacy of this compound against C. parvum.
    • Method : Mice were treated with this compound post-infection.
    • Outcome : Significant reduction in oocyst counts was observed after treatment.
  • Case Study 2: Human Cell Lines
    • Objective : Assess cytotoxicity and anti-parasitic effects on human fibroblast cell lines.
    • Method : Cells were infected with T. gondii and treated with varying concentrations of this compound.
    • Outcome : Effective reduction in parasite load without significant cytotoxicity to human cells.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPSCCPAXYTNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?

A1: this compound serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use this compound to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with this compound. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.